(6-Methoxypyridin-3-yl)magnesium bromide
Overview
Description
(6-Methoxypyridin-3-yl)magnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. This compound is typically supplied as a solution in 2-methyltetrahydrofuran (2-MeTHF) and is known for its utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(6-Methoxypyridin-3-yl)magnesium bromide is synthesized through the reaction of 6-methoxypyridine with magnesium in the presence of a bromine source. The reaction is typically carried out in an anhydrous solvent such as 2-MeTHF to prevent the highly reactive Grignard reagent from decomposing. The general reaction scheme is as follows:
6-Methoxypyridine+Mg+Br2→(6-Methoxypyridin-3-yl)magnesium bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity starting materials, controlled addition of reagents, and efficient stirring to ensure complete reaction.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxypyridin-3-yl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous solvent.
Substitution Reactions: Often carried out in the presence of a catalyst such as palladium.
Coupling Reactions: Requires a base and a palladium catalyst.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Pyridines: From substitution reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
(6-Methoxypyridin-3-yl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the modification of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Methoxypyridin-3-yl)magnesium bromide involves the formation of a highly reactive nucleophile. The magnesium atom in the compound forms a bond with the bromine atom, creating a polarized bond that makes the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxypyridin-3-yl)boronic acid
- (6-Methoxypyridin-3-yl)lithium
- (6-Methoxypyridin-3-yl)zinc bromide
Uniqueness
Compared to its analogs, (6-Methoxypyridin-3-yl)magnesium bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. It is more reactive than the boronic acid derivative and more stable than the lithium derivative, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
magnesium;6-methoxy-3H-pyridin-3-ide;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.BrH.Mg/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIDJXGURUAAFB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=[C-]C=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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